REACTION_SMILES
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[BH4-:16].[CH2:1]([CH3:2])[CH:3]1[N:4]=[CH:5][c:6]2[cH:7][c:8]([N+:13](=[O:14])[O-:15])[cH:9][cH:10][c:11]2[CH2:12]1.[CH3:19][OH:20].[Na+:17].[OH2:18]>>[CH2:1]([CH3:2])[CH:3]1[NH:4][CH2:5][c:6]2[cH:7][c:8]([N+:13](=[O:14])[O-:15])[cH:9][cH:10][c:11]2[CH2:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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CCC1Cc2ccc([N+](=O)[O-])cc2C=N1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC1Cc2ccc([N+](=O)[O-])cc2C=N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCC1Cc2ccc([N+](=O)[O-])cc2CN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |